Benzylaminsulfat
Description
Structure
2D Structure
Properties
CAS No. |
2208-34-6 |
|---|---|
Molecular Formula |
C7H11NO4S |
Molecular Weight |
205.23 g/mol |
IUPAC Name |
phenylmethanamine;sulfuric acid |
InChI |
InChI=1S/C7H9N.H2O4S/c8-6-7-4-2-1-3-5-7;1-5(2,3)4/h1-5H,6,8H2;(H2,1,2,3,4) |
InChI Key |
UEQVDZZZENTFMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN.OS(=O)(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Properties of Benzylamine Sulfate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzylamine (B48309) sulfate (B86663), the salt formed from the aromatic amine benzylamine and sulfuric acid, is a compound of interest in various fields, including pharmaceutical development and chemical synthesis. As the salt of a primary amine, it exhibits distinct physicochemical properties compared to its free base form, benzylamine. This technical guide provides a comprehensive overview of the core physicochemical properties of benzylamine sulfate, detailed experimental protocols for their determination, and relevant logical and experimental workflows.
Core Physicochemical Properties
The properties of benzylamine sulfate are largely defined by the constituent ions: the benzylammonium cation ([C₆H₅CH₂NH₃]⁺) and the sulfate anion ([SO₄]²⁻). The formation of the salt significantly alters properties such as melting point and solubility compared to the free base, benzylamine.
Quantitative Data Summary
The following tables summarize the available quantitative data for benzylamine sulfate and its parent compound, benzylamine, for comparative purposes.
Table 1: General and Physical Properties
| Property | Benzylamine Sulfate | Benzylamine (Free Base) |
| Chemical Formula | (C₆H₅CH₂NH₃)₂SO₄ | C₆H₅CH₂NH₂ |
| Molar Mass | 312.38 g/mol [1] | 107.15 g/mol |
| Appearance | Crystalline solid | Colorless to light yellow liquid |
| Melting Point | 105–107 °C[1] | 10 °C |
| Boiling Point | Decomposes | 184–185 °C |
| Density | Data not available | 0.981 g/mL at 25 °C |
Table 2: Solubility and Acidity
| Property | Benzylamine Sulfate | Benzylamine (Free Base) |
| Aqueous Solubility | Soluble in water.[1] Quantitative data is not readily available, but amine salts are generally significantly more water-soluble than the corresponding free bases. | Miscible |
| pKa (of Benzylammonium ion) | 9.34[2] | 9.34 (for the conjugate acid)[2] |
Table 3: Spectroscopic Data (Key Peaks)
| Spectrum | Benzylamine Sulfate (Benzylammonium Cation) | Benzylamine (Free Base) |
| IR (cm⁻¹) | Sulfate (SO₄²⁻) vibrations: ~1118 (asymmetric stretch, complex band overlapping with cation bands)961 (symmetric stretch, weak)[1]Benzylammonium (C₆H₅CH₂NH₃⁺) vibrations: Bands corresponding to N-H stretching, C-H stretching (aromatic and aliphatic), and benzene (B151609) ring vibrations. | N-H stretch: 3372 and 3303 (asymmetric and symmetric) |
| ¹H NMR (ppm) | Chemical shifts for the benzylammonium cation are expected to be similar to benzylamine hydrochloride in a suitable solvent. Protons on the nitrogen and alpha-carbon are typically shifted downfield upon protonation. | C₆H₅-: ~7.2-7.4-CH₂-: ~3.8-NH₂: ~1.5 (variable) |
| ¹³C NMR (ppm) | -CH₂-: ~46.5Aromatic Carbons: ~128-139 | -CH₂-: ~46.4Aromatic Carbons: ~126-140 |
| Raman (cm⁻¹) | Sulfate (SO₄²⁻) vibrations: 1165, 1093, 1033 (split components of asymmetric stretch)966 (symmetric stretch, intense)[1] | Data not readily available |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of benzylamine sulfate are crucial for reproducible research.
Synthesis of Benzylamine Sulfate
Objective: To prepare benzylamine sulfate from benzylamine and sulfuric acid.
Materials:
-
Benzylamine
-
Concentrated sulfuric acid (98%)
-
Ethanol (B145695) (or other suitable solvent like isopropanol)
-
Diethyl ether
-
Stir plate and magnetic stir bar
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In a flask, dissolve a known amount of benzylamine in a minimal amount of ethanol. The reaction should be performed in a fume hood.
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly, and with extreme caution, add a stoichiometric amount of concentrated sulfuric acid dropwise to the cooled benzylamine solution. A 2:1 molar ratio of benzylamine to sulfuric acid should be used. The reaction is exothermic.
-
A white precipitate of benzylamine sulfate should form.
-
Continue stirring the mixture in the ice bath for approximately 30 minutes to ensure complete precipitation.
-
If precipitation is incomplete, the addition of a non-polar solvent like diethyl ether can be used to induce further precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold ethanol and then with diethyl ether to remove any unreacted starting materials.
-
Dry the purified benzylamine sulfate crystals, preferably in a vacuum desiccator.
Melting Point Determination
Objective: To determine the melting point range of the synthesized benzylamine sulfate as an indicator of purity.
Materials:
-
Dried benzylamine sulfate sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Mortar and pestle (optional, for pulverizing crystals)
Procedure:
-
Ensure the benzylamine sulfate sample is completely dry.
-
Place a small amount of the sample onto a clean, dry surface.
-
Gently tap the open end of a capillary tube into the sample to collect a small amount of the solid.
-
Invert the tube and tap the sealed end on a hard surface to pack the solid down. The sample height should be 2-3 mm.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the sample rapidly to about 15-20 °C below the expected melting point (105 °C).
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate temperature reading.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[3] A pure compound should have a sharp melting range of 1-2 °C.
Aqueous Solubility Determination (Qualitative and Semi-Quantitative)
Objective: To determine the solubility of benzylamine sulfate in water.
Materials:
-
Benzylamine sulfate
-
Distilled water
-
Test tubes
-
Vortex mixer or shaker
-
Analytical balance
Procedure (Qualitative):
-
Add approximately 25 mg of benzylamine sulfate to a test tube.
-
Add 0.75 mL of distilled water in small portions, shaking vigorously after each addition.
-
Observe if the solid dissolves completely. If it does, the compound is considered soluble.
Procedure (Semi-Quantitative Shake-Flask Method):
-
Prepare a saturated solution by adding an excess amount of benzylamine sulfate to a known volume of distilled water in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
Allow any undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are included. Filtration through a syringe filter may be necessary.
-
Determine the concentration of benzylamine sulfate in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy (by creating a calibration curve) or by evaporating the solvent and weighing the residue.
-
Express the solubility in terms of g/100 mL or mol/L.
Visualizations
Experimental Workflow: Synthesis and Purification of Benzylamine Sulfate
References
The Diverse Biological Activities of Benzylamine Derivatives: A Technical Guide for Researchers
An in-depth exploration of the pharmacological potential of benzylamine (B48309) derivatives, detailing their quantitative biological data, experimental methodologies, and impact on key cellular signaling pathways.
For Immediate Release
Benzylamine derivatives, a class of organic compounds characterized by a benzyl (B1604629) group attached to an amine, have emerged as a versatile scaffold in drug discovery and development. Their inherent structural features allow for diverse chemical modifications, leading to a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the significant pharmacological properties of benzylamine derivatives, with a focus on their anticancer, antimicrobial, and enzyme inhibitory activities. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways.
Anticancer Activity of Benzylamine Derivatives
Benzylamine derivatives have demonstrated notable cytotoxic effects against a variety of cancer cell lines. The tables below summarize the half-maximal inhibitory concentration (IC50) values of representative compounds, showcasing their potency and selectivity.
Table 1: Anticancer Activity of Benzylamine Derivatives (IC50 in µM)
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Benzimidazole 1 | HCT-116 | 28.5 ± 2.91 | [1] |
| MCF-7 | 31.2 ± 4.49 | [1] | |
| Benzimidazole 2 | HCT-116 | 16.2 ± 3.85 | [1] |
| MCF-7 | 29.3 ± 6.39 | [1] | |
| Benzimidazole 4 | HCT-116 | 24.1 ± 0.31 | [1] |
| MCF-7 | 8.86 ± 1.10 | [1] | |
| Compound C7 | U251 | ≤ 1.50 | [2] |
| PC-3 | ≤ 1.50 | [2] | |
| OVCAR-03 | ≤ 1.50 | [2] |
| Compound 11 | - | - |[2] |
Note: The specific structures of the compounds are detailed in the cited references.
Signaling Pathways Modulated by Benzylamine Derivatives
The anticancer effects of certain benzylamine derivatives are attributed to their ability to modulate key cellular signaling pathways involved in cell proliferation, survival, and apoptosis. Two prominent pathways affected are the Wnt/β-catenin and PI3K/Akt pathways.
Antimicrobial Activity of Benzylamine Derivatives
A significant number of benzylamine derivatives exhibit potent activity against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter for quantifying this activity.
Table 2: Antimicrobial Activity of Benzylamine Derivatives (MIC in µg/mL)
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Carbazole derivative 2 | S. aureus | 32 | [3][4] |
| S. epidermidis | 32 | [3][4] | |
| Carbazole derivative 3 | S. aureus | 32 | [3] |
| S. epidermidis | 32 | [3] | |
| Carbazole derivative 4 | S. aureus | 32 | [3] |
| S. epidermidis | 32 | [3] | |
| Quinazoline derivative A5 | S. aureus | 3.9 | [5] |
| E. coli | 3.9 | [5] | |
| Quinazoline derivative A9 | S. aureus | 3.9 | [5] |
| E. coli | 7.8 | [5] |
| Quinazoline derivative D5 | S. aureus | 7.8 |[5] |
Note: The specific structures of the compounds are detailed in the cited references.
Enzyme Inhibitory Activity of Benzylamine Derivatives
Benzylamine derivatives have been extensively studied as inhibitors of various enzymes, with a particular focus on monoamine oxidases (MAOs), which are involved in the metabolism of neurotransmitters.
Table 3: MAO Inhibitory Activity of Benzylamine Derivatives (IC50 in µM)
| Compound ID | Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Compound S5 | MAO-A | 3.857 | [6] |
| MAO-B | 0.203 | [6] | |
| Compound S15 | MAO-A | 3.691 | [6] |
| Compound S16 | MAO-B | 0.979 | [6] |
| 4-(2-methyloxazol-4-yl)benzenesulfonamide (1) | MAO-A | 43.3 ± 7.12 | [7] |
| MAO-B | 3.47 ± 0.31 | [7] | |
| Naphthamide hybrid 2c | MAO-A | 0.294 | [8] |
| Naphthamide hybrid 2g | MAO-B | 0.519 | [8] |
| Propargylamine derivative 17 | MAO-B | 0.01 ± 0.005 | [9] |
| Propargylamine derivative 28 | MAO-B | 0.015 ± 0.001 |[9] |
Note: The specific structures of the compounds are detailed in the cited references.
Experimental Protocols
This section provides an overview of the standard methodologies used to assess the biological activities of benzylamine derivatives.
Synthesis of Benzylamine Derivatives
A common and efficient method for the synthesis of benzylamine derivatives is through reductive amination.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10][11][12][13][14]
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the benzylamine derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
Monoamine Oxidase (MAO) Inhibition Assay (MAO-Glo™ Assay)
The MAO-Glo™ Assay is a luminescent-based method for measuring MAO-A and MAO-B activity.[15][16][17]
-
Reagent Preparation: Prepare the MAO enzyme, luminogenic substrate, and test compounds (benzylamine derivatives) at the desired concentrations.
-
Reaction Initiation: Add the MAO enzyme to wells containing the substrate and the test compounds.
-
Incubation: Incubate the reaction mixture at room temperature to allow the MAO-catalyzed conversion of the substrate.
-
Detection: Add a Luciferin Detection Reagent to stop the MAO reaction and generate a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Determine the percentage of MAO inhibition and calculate the IC50 values for the test compounds.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18][19][20][21][22]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform a serial two-fold dilution of the benzylamine derivatives in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
This guide provides a foundational understanding of the diverse biological activities of benzylamine derivatives. The presented data and methodologies are intended to serve as a valuable resource for the scientific community, facilitating further research and development in this promising area of medicinal chemistry.
References
- 1. journal.waocp.org [journal.waocp.org]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure–activity relationship of N 4 -benzylamine- N 2 -isopropyl-quinazoline-2,4-diamines derivatives as potential antibacterial agen ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10352B [pubs.rsc.org]
- 6. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. New Prospects in the Inhibition of Monoamine Oxidase‑B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer’s Disease: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - UK [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. broadpharm.com [broadpharm.com]
- 15. MAO-Glo™ Assay Protocol [promega.com]
- 16. promega.com [promega.com]
- 17. abcam.cn [abcam.cn]
- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 19. protocols.io [protocols.io]
- 20. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 22. youtube.com [youtube.com]
Troubleshooting & Optimization
Side reactions of benzylamine in alkylation and acylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the alkylation and acylation of benzylamine (B48309). It is intended for researchers, scientists, and professionals in drug development.
Alkylation of Benzylamine: Troubleshooting and FAQs
The N-alkylation of benzylamine can be challenging due to several competing side reactions. This guide addresses common problems and offers potential solutions.
Frequently Asked Questions (FAQs)
Q1: My benzylamine alkylation is producing a mixture of mono-, di-, and even tri-alkylated products. How can I improve the selectivity for mono-alkylation?
A1: Over-alkylation is a common issue because the product secondary amine is often more nucleophilic than the starting primary amine.[1][2] To favor mono-alkylation, consider the following strategies:
-
Stoichiometry Control: Use a large excess of benzylamine relative to the alkylating agent. This increases the probability that the alkylating agent will react with the more abundant primary amine.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration, which can help minimize further reaction with the product amine.
-
Protecting Groups: Consider using a protecting group on the benzylamine that can be removed after the initial alkylation.
-
Reductive Amination: As an alternative to direct alkylation with alkyl halides, reductive amination of benzaldehyde (B42025) with an amine is often a more selective method for producing mono-alkylated products.[1]
Q2: I am observing the formation of benzaldehyde and a compound identified as N-benzylidenebenzylamine in my reaction mixture. What is causing this and how can I prevent it?
A2: The formation of N-benzylidenebenzylamine, a Schiff base, can occur through the oxidation of benzylamine to benzylimine, which then reacts with another molecule of benzylamine.[3] This imine can also be hydrolyzed to benzaldehyde.[3]
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Solvent Choice: Ensure you are using dry, aprotic solvents to prevent hydrolysis of the imine.
-
Catalyst Selection: Certain catalysts, particularly some transition metal catalysts used in hydrogen borrowing methodologies, can promote the formation of these byproducts.[4][5][6] Careful selection and optimization of the catalyst system are crucial.
Q3: My desired alkylated benzylamine product is contaminated with toluene (B28343) and benzene (B151609). What is the source of these impurities?
A3: Toluene and benzene can be formed through hydrogenolysis and decarbonylation side reactions, especially when using certain catalysts like nickel at elevated temperatures.[4][5]
-
Reaction Temperature: Lowering the reaction temperature may help to reduce these side reactions.[5]
-
Catalyst Loading: Optimizing the catalyst amount is important, as higher catalyst loadings can sometimes lead to increased hydrogenolysis.[5]
Troubleshooting Guide: Alkylation Side Reactions
| Issue | Potential Cause(s) | Suggested Solution(s) | Citation(s) |
| Over-alkylation (Di- and Tri-alkylation) | The secondary amine product is more nucleophilic than benzylamine. | Use a large excess of benzylamine; slow addition of the alkylating agent; consider reductive amination as an alternative. | [1][2] |
| Formation of Benzaldehyde and N-benzylidenebenzylamine | Oxidation of benzylamine to an imine, followed by reaction with another benzylamine molecule and/or hydrolysis. | Run the reaction under an inert atmosphere; use dry, aprotic solvents; optimize catalyst choice. | [3][7] |
| Presence of Toluene and Benzene | Hydrogenolysis and decarbonylation side reactions, often catalyzed by metals like nickel at high temperatures. | Lower the reaction temperature; optimize the catalyst loading. | [4][5] |
| Low Conversion | Insufficient reactivity of the alkylating agent or suboptimal reaction conditions. | Increase reaction temperature; use a more reactive alkylating agent (e.g., iodide instead of chloride); screen different solvents and bases. | [8] |
Logical Workflow for Troubleshooting Benzylamine Alkylation
Caption: Troubleshooting workflow for benzylamine alkylation.
Acylation of Benzylamine: Troubleshooting and FAQs
The N-acylation of benzylamine is generally more straightforward than alkylation, but side reactions can still occur, particularly with highly reactive acylating agents.
Frequently Asked Questions (FAQs)
Q1: I am getting a di-acylated product in my reaction. How can I avoid this?
A1: Di-acylation can occur if the initially formed amide is deprotonated and reacts with a second molecule of the acylating agent.[9]
-
Control Stoichiometry: Use a 1:1 molar ratio of benzylamine to the acylating agent.
-
Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C) to moderate the reactivity.
-
Choice of Base: A mild, non-nucleophilic base (e.g., pyridine, triethylamine) is often used to neutralize the acid byproduct. Using a bulky base can sometimes help prevent deprotonation of the amide product.
Q2: When using an acyl chloride with triethylamine (B128534), I observe the formation of unexpected byproducts. What could be happening?
A2: Acyl chlorides with α-hydrogens can undergo elimination in the presence of a base like triethylamine to form a ketene.[9][10] This highly reactive intermediate can then react with benzylamine, but it can also dimerize or polymerize, leading to a complex mixture of products.[10]
-
Alternative Acylating Agents: Consider using a less reactive acylating agent, such as an acid anhydride (B1165640) or an ester.[11]
-
Schotten-Baumann Conditions: Performing the reaction in a two-phase system (e.g., dichloromethane (B109758) and aqueous sodium hydroxide) can be effective. The acylation occurs at the interface or in the organic phase, and the base in the aqueous phase neutralizes the acid byproduct.[12]
Q3: I am trying to acylate a tertiary N-substituted benzylamine with an acyl chloride and am seeing de-benzylation. Why is this happening?
A3: Tertiary amines, including those with benzyl (B1604629) groups, can be dealkylated by acyl halides.[9] The benzyl group is particularly susceptible to cleavage.
-
Milder Acylating Agents: Avoid using highly reactive acyl halides. Acid anhydrides or other acylating agents may be more suitable.
-
Reaction Conditions: Lowering the reaction temperature and using a non-nucleophilic base may help to suppress this side reaction.
Troubleshooting Guide: Acylation Side Reactions
| Issue | Potential Cause(s) | Suggested Solution(s) | Citation(s) |
| Di-acylation | Excess acylating agent or overly harsh conditions leading to deprotonation of the amide product. | Use a 1:1 stoichiometry; control the reaction temperature; use a suitable base. | [9] |
| Ketene Formation and Polymerization | Use of an acyl chloride with α-hydrogens in the presence of a non-nucleophilic base. | Use an alternative acylating agent (e.g., anhydride); employ Schotten-Baumann conditions. | [9][10] |
| De-benzylation of Tertiary Amines | Reaction of a tertiary benzylamine with a highly reactive acyl halide. | Use a milder acylating agent; optimize reaction conditions (lower temperature). | [9] |
Reaction Pathways for Benzylamine Acylation
Caption: Main and side reaction pathways in benzylamine acylation.
Experimental Protocols
General Procedure for N-Alkylation of Benzylamine with an Alkyl Halide
This is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzylamine (e.g., 2-5 equivalents) and a suitable solvent (e.g., acetonitrile, DMF, or THF).
-
Inert Atmosphere: Flush the apparatus with an inert gas (nitrogen or argon).
-
Base Addition: Add a suitable base (e.g., potassium carbonate, triethylamine; 1.5-2 equivalents).
-
Alkylating Agent Addition: Slowly add the alkylating agent (1 equivalent) to the stirred solution at room temperature or a specified temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off any inorganic salts. The filtrate can be concentrated under reduced pressure. The residue can then be purified by column chromatography or distillation. For purification, an acidic wash can be used to extract the amine into the aqueous phase, which is then basified and extracted with an organic solvent.[13]
General Procedure for N-Acylation of Benzylamine using the Schotten-Baumann Method
This method is particularly useful for acylation with acyl chlorides.[12]
-
Reaction Setup: In a flask, dissolve benzylamine (1 equivalent) in a suitable organic solvent such as dichloromethane or diethyl ether.
-
Aqueous Base: Add an aqueous solution of a base, typically 2M sodium hydroxide (B78521) (2-3 equivalents).
-
Acylating Agent Addition: Cool the biphasic mixture in an ice bath and add the acyl chloride (1.1 equivalents) dropwise with vigorous stirring.
-
Reaction: Allow the reaction to stir at room temperature until completion, as monitored by TLC.
-
Work-up: Separate the organic layer. Wash the organic layer with dilute acid (e.g., 1M HCl) to remove any unreacted benzylamine, followed by a wash with saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amide, which can be further purified by recrystallization or column chromatography.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Efficient and selective N -benzylation of amines using Pd-doped La-BDC MOF - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00372E [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. youtube.com [youtube.com]
- 10. Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. byjus.com [byjus.com]
- 13. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Optimizing Benzylamine Yield in Gabriel Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Gabriel synthesis to produce benzylamine (B48309). Our aim is to help you improve reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My N-benzylphthalimide yield is lower than expected. What are the common causes and how can I improve it?
A1: Low yields of N-benzylphthalimide, the intermediate in the Gabriel synthesis, can stem from several factors. Here are the primary areas to troubleshoot:
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Reagent Quality: The purity and dryness of your starting materials are critical.
-
Phthalimide (B116566): Ensure it is dry.
-
Potassium Phthalimide: If you are using pre-made potassium phthalimide, be aware that its quality can degrade over time, especially with improper storage.[1] One user reported no reaction with potassium phthalimide that had been stored for an extended period.[1] Using freshly prepared potassium phthalimide or generating the phthalimide anion in situ is often more reliable.
-
Benzyl (B1604629) Chloride: Use pure, undistilled benzyl chloride as it is a lachrymator and skin irritant.[2]
-
Solvent: Ensure your solvent is anhydrous, especially when using polar aprotic solvents like DMF.
-
-
Base Selection and Deprotonation: Incomplete deprotonation of phthalimide will result in a lower yield.
-
While potassium carbonate can be used, stronger bases like potassium hydroxide (B78521) (KOH) or sodium hydride (NaH) are more effective in ensuring complete formation of the phthalimide anion.[3][4]
-
The pKa of the N-H bond in phthalimide is approximately 8.3, so a sufficiently strong base is required for complete deprotonation.[4][5]
-
-
Reaction Conditions:
-
Solvent: The use of polar aprotic solvents such as N,N-dimethylformamide (DMF) can significantly increase the efficiency of the reaction.[2] This is because they solvate the cation (potassium) but not the anion, making the phthalimide anion more nucleophilic.
-
Temperature: The reaction is typically heated to reflux.[2] Ensure the temperature is appropriate for the solvent being used. For instance, a reaction in DMF might be heated to around 90°C.[1]
-
Q2: I am struggling with the hydrolysis of N-benzylphthalimide to obtain benzylamine. What are the best practices?
A2: The cleavage of the N-benzylphthalimide to release the primary amine is a critical step that can be challenging. The traditional method of acidic hydrolysis can require harsh conditions.[5] Here are some recommended approaches:
-
Hydrazine (B178648) Cleavage (Ing-Manske Procedure): This is a widely used and often more efficient method.[6]
-
Reagent: Hydrazine hydrate (B1144303) (85%) is typically used.[2]
-
Procedure: The N-benzylphthalimide is refluxed with hydrazine hydrate in a solvent like methanol (B129727).[2] This results in the formation of a stable phthalhydrazide (B32825) precipitate, which can be filtered off, leaving the desired benzylamine in solution.[2][6]
-
Caution: Hydrazine is highly toxic and potentially explosive near its boiling point. Handle with extreme care in a well-ventilated fume hood.[2]
-
-
Acidic Hydrolysis:
-
This method involves heating the N-benzylphthalimide with a strong acid like concentrated hydrochloric acid.[2][5]
-
A major drawback is that the harsh conditions can sometimes lead to side products or decomposition.[6] The final product will be the amine salt, requiring an additional neutralization step with a base to liberate the free amine.[5]
-
-
Basic Hydrolysis:
-
Using a strong base like sodium hydroxide can also be employed for the hydrolysis.[7]
-
Similar to acidic hydrolysis, this can be a slow process and may require prolonged heating.
-
Q3: What are some common side reactions, and how can they be minimized?
A3: A key advantage of the Gabriel synthesis is that it prevents the over-alkylation of the amine, which is a common issue with direct alkylation of ammonia (B1221849) or primary amines.[4][5] However, other side reactions can occur:
-
Elimination Reactions: While benzyl chloride is a primary halide and not prone to elimination, if you are adapting this synthesis for other alkyl halides, be aware that secondary and tertiary halides are more likely to undergo elimination, especially with a strong base. The Gabriel synthesis generally fails with secondary alkyl halides.[6]
-
Hydrolysis of Benzyl Chloride: If there is water present in the reaction mixture, benzyl chloride can be hydrolyzed to benzyl alcohol. Using anhydrous conditions is crucial to prevent this.
Q4: Are there any modern modifications to the Gabriel synthesis that I should consider?
A4: Yes, several modifications have been developed to improve the efficiency and scope of the Gabriel synthesis:
-
Alternative Reagents: Instead of phthalimide, other "protected" nitrogen sources can be used. Reagents like the sodium salt of saccharin (B28170) and di-tert-butyl-iminodicarboxylate are electronically similar to the phthalimide anion but can be hydrolyzed under milder conditions.[6] These alternatives can also extend the reaction's utility to secondary alkyl halides.[6]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times for both the N-alkylation and the hydrolysis steps.[8]
Data Presentation: Expected Yields
The following table summarizes typical yields reported for the Gabriel synthesis of benzylamine under different conditions.
| Step | Reagents | Solvent | Conditions | Yield | Reference |
| N-Alkylation | Phthalimide, Potassium Carbonate, Benzyl Chloride | None (neat) | Gentle reflux, 2 hr | 72-79% (crude N-benzylphthalimide) | [2] |
| Hydrolysis | N-benzylphthalimide, Hydrazine Hydrate | Methanol | Reflux, 1 hr | 60-70% (pure benzylamine) | [2] |
| Modified N-Alkylation & Hydrolysis | 3,4-diphenyl maleimide, Benzyl Bromide, KOH, then HCl | Acetonitrile | Microwave irradiation | 89% (benzylamine hydrochloride) | [8] |
Experimental Protocols
Protocol 1: Traditional Gabriel Synthesis of Benzylamine [2]
-
N-Alkylation:
-
Thoroughly mix 13.8 g of anhydrous potassium carbonate and 24 g of phthalimide.
-
Transfer the mixture to a 250-ml round-bottomed flask and add 42 g of benzyl chloride.
-
Heat the mixture at a gentle reflux for 2 hours.
-
Allow the mixture to cool and solidify. Break up the solid and wash it with water, then with ethanol.
-
The yield of crude N-benzylphthalimide is typically 28-31 g (72-79%).
-
-
Hydrolysis (Hydrazine Method):
-
Combine 23.7 g of N-benzylphthalimide, 7 ml of 85% hydrazine hydrate, and 80 ml of methanol in a 250-ml round-bottomed flask.
-
Reflux the mixture for 1 hour. A white precipitate of phthalhydrazide will form.
-
Add 18 ml of water and 27 ml of concentrated hydrochloric acid and continue heating for another 1-2 minutes.
-
Cool the reaction mixture and filter off the precipitated phthalhydrazide.
-
Make the filtrate strongly alkaline with concentrated sodium hydroxide.
-
Extract the benzylamine with diethyl ether.
-
Dry the ether extracts over anhydrous sodium sulfate.
-
Evaporate the ether and distill the residue to collect pure benzylamine (boiling point 183-186°C). The expected yield is 60-70%.
-
Visualizations
Caption: Workflow for the two-step Gabriel synthesis of benzylamine.
Caption: A logical guide for troubleshooting low yields in the Gabriel synthesis.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Show how Gabriel syntheses are used to prepare the following amin... | Study Prep in Pearson+ [pearson.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. US2987548A - Preparation of benzylamine - Google Patents [patents.google.com]
- 8. pubs.rsc.org [pubs.rsc.org]
Validation & Comparative
Comparing the efficacy of different catalysts for benzylamine synthesis
For Researchers, Scientists, and Drug Development Professionals
Benzylamine (B48309) and its derivatives are crucial intermediates in the synthesis of a vast array of pharmaceuticals and fine chemicals. The efficiency of benzylamine synthesis is heavily reliant on the choice of catalyst, with numerous options available, each presenting a unique profile of activity, selectivity, and cost-effectiveness. This guide provides an objective comparison of various catalytic systems for benzylamine synthesis, supported by experimental data to aid researchers in selecting the optimal catalyst for their specific application.
Performance Comparison of Catalysts
The efficacy of different catalysts for benzylamine synthesis is summarized below. The data highlights key performance indicators such as conversion, yield, and selectivity under various reaction conditions and starting materials.
| Catalyst | Starting Material | Reaction Type | Conversion (%) | Yield (%) | Selectivity (%) | Key Byproducts | Reference |
| Raney Ni | Benzyl (B1604629) alcohol | Borrowing Hydrogen | 92 | - | 43 (Primary Amine) | Secondary amine | [1][2] |
| Ni/Al₂O₃-SiO₂ | Benzyl alcohol | Borrowing Hydrogen | >99 | 58 (Isolated) | - | Secondary amine | [1][2] |
| Ni/SiO₂ | Benzonitrile (B105546) | Hydrogenation | - | 92 | - | Dibenzylamine (B1670424) | [3] |
| RuCl₂(PPh₃)₃ | Benzaldehyde | Reductive Amination | - | 92-95 | - | - | [4] |
| Ru on acidic activated carbon | Benzaldehyde | Reductive Amination | - | Excellent | High | - | [5] |
| trans-RuHCl{ethP₂(NH)₂} | Benzonitrile | Hydrogenation | High | High | - | - | [6] |
| Cu/SiO₂ + Au/TiO₂ | Benzyl alcohol | Tandem Dehydrogenation/Amination/Reduction | - | 81 | - | Benzonitrile, Toluene, Dibenzylamine | [7][8] |
| Atomically dispersed CoN₃ | Oxidized β-O-4 lignin (B12514952) model | Tandem Hydrogenolysis and Reductive Amination | - | 94 | - | - | [9] |
| Pd/C | Benzaldehyde | Reductive Amination | - | - | - | Dibenzylimine, Dibenzylamine | [10][11] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and comparison. Below are representative experimental protocols for different catalytic systems.
Synthesis of Benzylamine from Benzyl Alcohol using Raney Ni (Borrowing Hydrogen Methodology)[1][2]
-
Reaction Setup: A mixture of benzyl alcohol (1 mmol), aqueous ammonia (B1221849) (25 wt %), Raney Ni 2800, and dodecane (B42187) (internal standard, 20 μL) is placed in a suitable reactor.
-
Reaction Conditions: The reaction is typically carried out at elevated temperatures (e.g., 180 °C) for a specified time (e.g., 18 hours).
-
Analysis: Conversion and selectivity are determined by Gas Chromatography-Flame Ionization Detector (GC-FID) analysis.
Reductive Amination of Benzaldehyde using RuCl₂(PPh₃)₃[4]
-
Reaction Setup: Benzaldehyde (1 mmol) is reacted with ammonia in the presence of the RuCl₂(PPh₃)₃ catalyst.
-
Reaction Conditions: The reaction is performed under a hydrogen atmosphere at a specific pressure and temperature.
-
Analysis: The yield of benzylamine is determined after the reaction is complete, typically by chromatographic or spectroscopic methods.
Hydrogenation of Benzonitrile using Ni/SiO₂[3]
-
Reaction Setup: The liquid-phase hydrogenation of benzonitrile is carried out in a batch reactor using a silica-supported nickel catalyst.
-
Reaction Conditions: The reaction is conducted at 373 K and 13 bar H₂ pressure, using ethanol (B145695) or methanol (B129727) as a solvent.
-
Analysis: The yield of benzylamine and the formation of byproducts like dibenzylamine are monitored by gas chromatography.
Logical Workflow for Catalyst Selection and Evaluation
The process of selecting and evaluating a catalyst for benzylamine synthesis can be systematically approached. The following diagram illustrates a logical workflow from initial screening to final selection.
Caption: Logical workflow for catalyst selection in benzylamine synthesis.
Signaling Pathways and Reaction Mechanisms
Understanding the underlying reaction mechanisms is key to optimizing catalyst performance. The "borrowing hydrogen" methodology, for instance, involves a series of catalytic steps.
Caption: Simplified mechanism of the borrowing hydrogen methodology.
Conclusion
The synthesis of benzylamine can be achieved through various catalytic routes, with nickel, ruthenium, and palladium-based catalysts being prominent choices. Non-noble metal catalysts, such as those based on nickel and cobalt, are gaining attention due to their cost-effectiveness and high activity.[9][12] The selection of an appropriate catalyst depends on factors such as the starting material, desired product purity, and economic considerations. For instance, Ru-based catalysts often exhibit excellent yields in the reductive amination of benzaldehyde[4][5], while Ni-based catalysts are effective for both the borrowing hydrogen methodology and benzonitrile hydrogenation.[1][2][3] The tandem catalytic systems, like the Cu/SiO₂ + Au/TiO₂, offer innovative one-pot solutions from benzyl alcohol.[7][8] Ultimately, a systematic evaluation of catalyst performance under specific laboratory or industrial conditions is crucial for optimal results.
References
- 1. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Highly selective production of benzylamine from benzonitrile on metal-supported catalysts - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. Simple ruthenium-catalyzed reductive amination enables the synthesis of a broad range of primary amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Atomically dispersed cobalt catalysts for tandem synthesis of primary benzylamines from oxidized β-O-4 segments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity [scite.ai]
- 11. CN104744265A - Synthesis process of dibenzylamine - Google Patents [patents.google.com]
- 12. Lignin amination valorization: heterogeneous catalytic synthesis of aniline and benzylamine from lignin-derived chemicals - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Benzylamine Hydrochloride and Modern Anti-Emetic Agents
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of benzylamine (B48309) hydrochloride and other prominent anti-emetic agents. While historical accounts note the use of benzylamine hydrochloride for motion sickness, a scarcity of contemporary experimental data necessitates a broader comparison with well-documented, newer classes of anti-emetics.[1] This analysis serves to contextualize benzylamine hydrochloride within the current landscape of anti-emetic therapies and to highlight areas for potential research.
The primary classes of anti-emetic agents discussed include Serotonin (B10506) 5-HT3 receptor antagonists, Neurokinin-1 (NK1) receptor antagonists, and Dopamine (B1211576) D2 receptor antagonists. These drugs form the cornerstone of managing nausea and vomiting induced by chemotherapy, surgery, and other medical conditions.[2][3][4]
Overview of Anti-Emetic Agents and Mechanisms of Action
Emesis is a complex physiological process coordinated by the "vomiting center" in the brainstem, which receives inputs from the chemoreceptor trigger zone (CTZ), the vestibular system, the gastrointestinal tract, and higher brain centers.[2][5] Anti-emetic drugs exert their effects by blocking specific neurotransmitter pathways involved in this signaling cascade.[2][6]
-
Benzylamine Hydrochloride : The hydrochloride salt of benzylamine has been reportedly used for treating motion sickness.[1] Its precise mechanism of action as an anti-emetic is not well-documented in publicly available literature. Derivatives of benzylamine, such as the antihistamines cinnarizine (B98889) and meclizine, are known to act on the vestibular system, suggesting a potential, though unconfirmed, mechanism for benzylamine hydrochloride.[1][6][7]
-
5-HT3 Receptor Antagonists (e.g., Ondansetron) : These agents selectively block serotonin 5-HT3 receptors in the gastrointestinal tract and the CTZ.[3][4][8] They are particularly effective against chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[8][9]
-
NK1 Receptor Antagonists (e.g., Aprepitant) : These drugs block the binding of substance P to the neurokinin-1 (NK1) receptor in the brain.[3][4] They are effective against both acute and delayed CINV, often used in combination with 5-HT3 antagonists and corticosteroids.[3][9][10]
-
D2 Receptor Antagonists (e.g., Metoclopramide) : These agents block dopamine D2 receptors in the CTZ.[3][4][11] Some, like metoclopramide, also have prokinetic effects on the gastrointestinal tract and weak 5-HT3 blocking activity at higher doses.[4][8]
Comparative Efficacy of Anti-Emetic Agents
The following table summarizes the efficacy of different anti-emetic classes in the context of chemotherapy-induced emesis, a common and challenging clinical scenario.
| Drug Class | Representative Agent | Mechanism of Action | Efficacy in Acute CINV (Complete Protection) | Efficacy in Delayed CINV (Complete Protection) | Common Side Effects |
| Benzylamine Derivative | Benzylamine Hydrochloride | Not well-established | Data not available | Data not available | Data not available |
| 5-HT3 Receptor Antagonists | Ondansetron | Blocks serotonin 5-HT3 receptors[3][4][8] | 50-70%[10] | Limited efficacy[9][10] | Headache, dizziness, constipation, QTc prolongation[4] |
| NK1 Receptor Antagonists | Aprepitant | Blocks NK1 receptors for substance P[3][4] | Improves acute protection by 10-15% when added to 5-HT3 antagonists[10] | Improves delayed protection by 20-30% when added to 5-HT3 antagonists[10] | Fatigue, hiccups, potential for drug interactions[12] |
| D2 Receptor Antagonists | Metoclopramide | Blocks dopamine D2 receptors[3][4][11] | Moderate | Moderate | Drowsiness, extrapyramidal symptoms (e.g., dystonia, tardive dyskinesia)[4][8] |
CINV: Chemotherapy-Induced Nausea and Vomiting. Efficacy data is often in the context of combination therapy.
Signaling Pathways in Emesis
The following diagram illustrates the major signaling pathways involved in the emetic reflex and the sites of action for different classes of anti-emetic drugs.
References
- 1. Benzylamine - Wikipedia [en.wikipedia.org]
- 2. How Do Antiemetic Agents Work? Uses, Side Effects, Drug Names [rxlist.com]
- 3. The Pharmacological and Clinical Roles of Antiemetics: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiemetic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Antiemetic drugs list: Types and side effects [medicalnewstoday.com]
- 7. Antiemetic Drugs List: OTC, Side Effects, for Pregnancy, and More [healthline.com]
- 8. Antiemetics | PPTX [slideshare.net]
- 9. Molecular mechanisms of 5-HT(3) and NK(1) receptor antagonists in prevention of emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Current position of 5HT3 antagonists and the additional value of NK1 antagonists; a new class of antiemetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. derangedphysiology.com [derangedphysiology.com]
- 12. onclive.com [onclive.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
